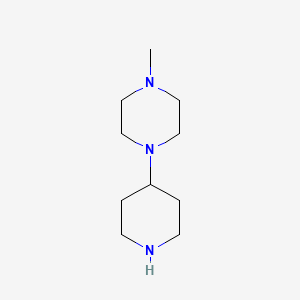

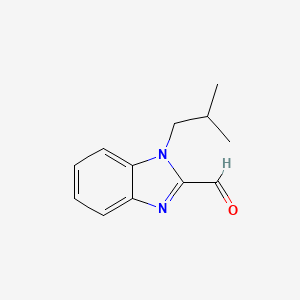

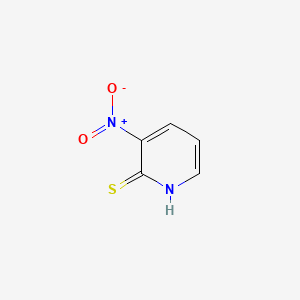

![molecular formula C15H11F3O2 B1300410 4-{[3-(三氟甲基)苄基]氧基}苯甲醛 CAS No. 70627-18-8](/img/structure/B1300410.png)

4-{[3-(三氟甲基)苄基]氧基}苯甲醛

描述

The compound 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is a chemical that would likely exhibit unique physical and chemical properties due to the presence of a trifluoromethyl group and a benzyl ether moiety. While the specific compound is not directly discussed in the provided papers, similar compounds with benzaldehyde structures and substituted benzyl groups have been synthesized and studied, suggesting that the methods and analyses could be applicable to the compound .

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves the protection of hydroxyl groups, as seen in the regioselective protection of 3,4-dihydroxy-benzaldehyde, which was achieved with various protecting groups in yields between 67-75% . This suggests that a similar approach could be used for the synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde, with the appropriate selection of protecting groups and reaction conditions tailored to the specific functional groups present in the compound.

Molecular Structure Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and X-ray analysis are commonly used to determine the structure of benzaldehyde derivatives . For instance, the structure of a complex benzaldehyde derivative was determined using these methods, providing a detailed understanding of its molecular geometry . Therefore, a similar comprehensive spectroscopic analysis would be essential to elucidate the molecular structure of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives are known to participate in various chemical reactions. For example, the reactivity of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime was investigated using DFT calculations and molecular dynamics simulations, revealing insights into its stabilization energies and interaction with water molecules . This indicates that computational studies could provide valuable information on the reactivity and stability of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For instance, 3-benzoyl-2-quinolinecarboxaldehyde was used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines, demonstrating its utility in analytical chemistry . Similarly, the physical and chemical properties of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde would need to be characterized to understand its potential applications. Properties such as solubility, melting point, and reactivity with various reagents would be of particular interest.

科学研究应用

合成和催化应用

苯甲醇氧化为苯甲醛: 苯甲醛是各个行业中重要的化学物质,可以通过苯甲醇的氧化合成。该工艺使用介孔 Ti-SBA-15 作为催化剂,在用氯磺酸处理后显示出更高的效率,这可以通过提高苯甲醇转化率来证明 (Sharma、Soni 和 Dalai,2012)。此外,使用 NiFe2O4 纳米颗粒作为催化剂已显示在温和条件下对这种转化是有效的,实现了高转化率和选择性 (伊拉克、卡什亚普和拉希德,2020)。

环境应用: 在环境友好的工艺中,金属有机骨架 (MOF) 已被用于催化苯甲醇氧化为苯甲醛,展示了它们在绿色化学应用中的潜力 (Paul 等,2020)。

制药和化妆品应用

- 羟基的选择性保护: 在类似于 4-{[3-(三氟甲基)苄基]氧基}苯甲醛的化合物中,如 3,4-二羟基-苯甲醛,羟基的选择性保护在制药和化妆品应用中至关重要。此过程涉及不同的保护基团,展示了这些化合物在各个工业部门的通用性 (普卢德和斯佩策尔,2002)。

电化学和光催化应用

光催化转化: 对石墨氮化碳(作为无金属催化剂)在苯甲醇光催化选择性转化为苯甲醛中的研究突出了此类化合物在先进光催化过程中的潜力。这些转化是环境友好且高效的,强调了此类化合物在可持续化学中的重要性 (利马等,2017)。

电氧化研究: 苯甲醇和苯甲醛在氢氧化镍电极上的电氧化显示出在废物修复和生态友好化学转化方面很有希望的结果,表明这些化合物在电化学应用中的相关性 (莫西奥等,2006)。

安全和危害

The safety data sheet (SDS) for “4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-12(8-13)10-20-14-6-4-11(9-19)5-7-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIMSLVODPOIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363021 | |

| Record name | 4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde | |

CAS RN |

70627-18-8 | |

| Record name | 4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

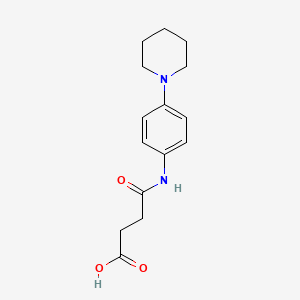

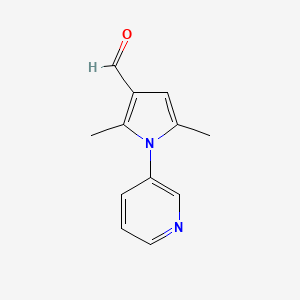

![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)

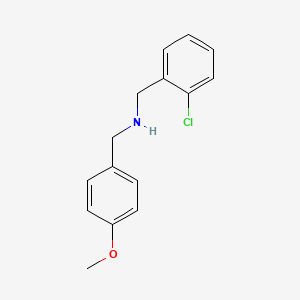

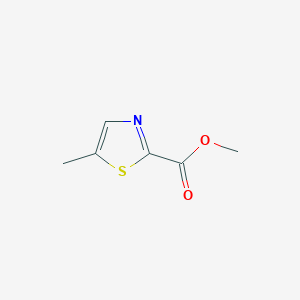

![furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1300356.png)

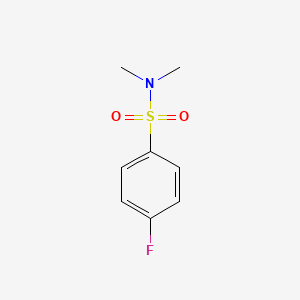

![(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B1300380.png)

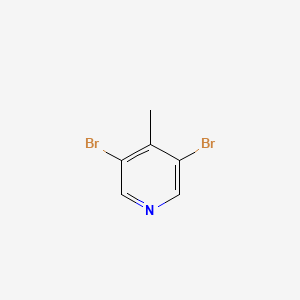

![4,6-dimethyl-N'-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1300382.png)